Home > Products > Screening Compounds P34583 > Ciprofloxacin dihydrochloride
Ciprofloxacin dihydrochloride -

Ciprofloxacin dihydrochloride

Catalog Number: EVT-1590320
CAS Number:
Molecular Formula: C17H20Cl2FN3O3
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciprofloxacin dihydrochloride is the dihydrochloride salt of ciprofloxacin. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an antibacterial drug, a topoisomerase IV inhibitor and an antiinfective agent. It contains a ciprofloxacin hydrochloride (anhydrous).
Source

Ciprofloxacin was first developed in the 1980s by the Bayer pharmaceutical company. It is derived from nalidixic acid, an earlier quinolone antibiotic, with modifications that enhance its antimicrobial activity and broaden its spectrum of action.

Classification

Ciprofloxacin dihydrochloride is classified as a fluoroquinolone antibiotic. It is categorized under the following classifications:

  • Antibiotic: A substance that kills or inhibits the growth of bacteria.
  • Synthetic Antimicrobial: Produced through chemical synthesis rather than extracted from natural sources.
Synthesis Analysis

Methods

The synthesis of ciprofloxacin dihydrochloride can be achieved through various methods, including traditional batch processes and modern continuous flow techniques.

Technical Details

The continuous flow process integrates six chemical reactions in five reactors, where simple building blocks are converted into ciprofloxacin sodium salt, which is then crystallized into ciprofloxacin dihydrochloride through acidification and filtration. The process minimizes the need for intermediate separations by employing inline acylation techniques .

Molecular Structure Analysis

Structure

The molecular formula of ciprofloxacin dihydrochloride is C17H18ClF2N3O32HClC_{17}H_{18}ClF_{2}N_{3}O_{3}\cdot 2HCl. Its structure includes:

  • A bicyclic core containing a quinolone ring.
  • A piperazine substituent that enhances its antibacterial properties.
  • Fluorine atoms that increase potency against resistant strains.

Data

  • Molecular Weight: Approximately 367.25 g/mol.
  • Chemical Structure: The compound features a carboxylic acid group, which plays a role in its solubility and bioactivity.
Chemical Reactions Analysis

Reactions

Ciprofloxacin dihydrochloride undergoes several key chemical reactions during its synthesis:

  1. Acylation: The introduction of acyl groups to form the core structure.
  2. Cyclization: Formation of the bicyclic ring system essential for its antibacterial activity.
  3. Salt Formation: Reaction with hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility.

Technical Details

The synthesis often involves controlling reaction conditions such as temperature and pH to optimize yield and minimize byproducts. For example, using specific solvents can reduce environmental impact and improve product purity .

Mechanism of Action

Process

Ciprofloxacin exerts its antibacterial effect primarily through two mechanisms:

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication.
  2. Inhibition of Topoisomerase IV: This enzyme separates interlinked daughter DNA molecules during cell division.

Data

Studies have shown that ciprofloxacin's binding affinity for these enzymes leads to the formation of stable drug-enzyme-DNA complexes, ultimately resulting in bacterial cell death due to the inability to replicate or transcribe DNA effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

  • pH Range: The pH of ciprofloxacin dihydrochloride solutions typically ranges from 4 to 6.
  • Stability: Generally stable under normal conditions but sensitive to light.

Relevant analyses include melting point determination and solubility testing, which confirm its suitability for pharmaceutical formulations.

Applications

Scientific Uses

Ciprofloxacin dihydrochloride is widely used in clinical settings for:

  • Treating urinary tract infections.
  • Managing respiratory tract infections.
  • Addressing skin infections caused by susceptible bacteria.

Additionally, it serves as a model compound in research for studying antibiotic resistance mechanisms and developing new antimicrobial agents . Its effectiveness against multi-drug resistant strains makes it a critical component in modern antibiotic therapy regimens.

Synthetic Methodologies and Optimization

Novel Solvent Systems for Piperazine Reduction Reactions

The nucleophilic substitution reaction where piperazine attacks the 7-chloro intermediate stands as a pivotal step in ciprofloxacin synthesis. Traditional solvents often suffered from slow reaction kinetics, poor selectivity, and challenging post-reaction processing. Recent innovations focus on polar aprotic solvents with tailored properties that significantly enhance reaction performance.

Dimethylformamide (DMF) and dimethylacetamide (DMAc) demonstrate superior solvation capabilities for both the organic intermediates and inorganic bases used in these reactions. When combined with aluminum-based Lewis acid catalysts (e.g., aluminum acetate or aluminum(III) chloride), these solvents facilitate a 30-40% reduction in reaction time compared to conventional solvents like dichlorobenzene. The catalytic activity stems from aluminum's coordination with the carbonyl oxygen and fluorine atoms of the quinolone precursor, thereby activating the C7 position for nucleophilic attack by piperazine [1] [7].

Table 1: Performance of Solvent Systems in Piperazine Incorporation (7-Chloro Quinolone Intermediate)

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)Key Advantage
DMFAl(OAc)₃110-1154-588-92High solvation capacity
DMAcAlCl₃105-1103.5-4.590-94Reduced viscosity
NMPAl(OAc)₃100-1055-685-89Lower toxicity profile
DichlorobenzeneNone130-1358-1075-80Conventional benchmark

An emerging approach utilizes water-alcohol mixtures (e.g., isobutanol-water) as environmentally benign alternatives. These systems operate effectively at reflux temperatures (100-110°C) and simplify product isolation through pH-triggered crystallization. While reaction times in aqueous-alcoholic systems may extend to 6-8 hours, they eliminate the need for specialized solvent recovery infrastructure and reduce organic waste generation significantly. Post-reaction processing involves acidification to pH 1.5-2.0 using hydrochloric acid, triggering crystallization of ciprofloxacin hydrochloride directly from the reaction medium [7].

Catalytic Systems for Enhanced Reaction Selectivity

Controlling regioselectivity and minimizing unwanted side reactions during synthesis remains crucial for pharmaceutical-grade purity. Heterogeneous catalysts provide significant advantages through facile separation and reusability. Pyrite-based catalysts (FeS₂), particularly nanostructured forms like hexapod-like ultrathin pyrite nanosheets, demonstrate remarkable catalytic efficiency in synthetic steps involving oxidation or reduction. Their activity originates from surface Fe²⁺ sites that facilitate electron transfer processes. These catalysts maintain structural integrity over multiple reaction cycles with minimal iron leaching (typically < 0.5 ppm per cycle), addressing a critical limitation of homogeneous catalysts [2].

Alkaline permanganate (KMnO₄/OH⁻) systems exhibit exceptional selectivity in oxidizing sensitive functional groups during intermediate transformations. Kinetic studies reveal a second-order dependence on permanganate concentration and a first-order dependence on hydroxide ion concentration. The proposed mechanism involves formation of a cyclic manganate ester intermediate at the piperazinyl nitrogen, followed by elimination to yield N-dealkylated products. At pH > 12, this system achieves over 95% selectivity toward the desired oxidative transformation without attacking the vulnerable quinolone core structure. The stoichiometry follows a 2:1 (KMnO₄:ciprofloxacin precursor) ratio under optimized conditions [8].

Table 2: Catalytic Systems for Selective Transformations in Ciprofloxacin Synthesis

Catalyst TypeReaction PhaseKey Active SpeciesTemperature (°C)Selectivity (%)Reusability (Cycles)
Pyrite NanosheetsHeterogeneousSurface Fe²⁺60-80>90>10
KMnO₄/NaOHHomogeneousMnO₄⁻/MnO₄²⁻25-3095-98Not reusable
Al(OAc)₃/DMFHomogeneousAl³⁺ complexes105-11585-90Limited
CoFe₂O₄/O₃Heterogeneous≡Co/≡Fe, O vacancies20-2580-85>8

Continuous-Flow Synthesis and Process Intensification

Transitioning from traditional batch processing to continuous-flow systems represents a paradigm shift in ciprofloxacin dihydrochloride manufacture. Microreactor technology enables precise control over residence time distribution and thermal profiles, critical for multi-step syntheses. A landmark achievement demonstrates a complete linear sequence of six reactions across five interconnected microreactors, producing ciprofloxacin sodium salt within an unprecedented 9-minute total residence time. This integrated system achieves 60% overall yield through eight steps (including offline acidification and isolation), significantly outperforming batch processes that typically require 24-48 hours for similar transformations [3] [6].

Key advantages of continuous-flow approaches include:

  • Exceptional heat transfer efficiency enabling reactions at higher concentrations without thermal runaway risks
  • Minimized intermediate degradation through precisely controlled reaction times (often 30-120 seconds per step)
  • Automated in-line purification using supported scavengers that remove byproducts like dimethylamine without process interruption
  • Scalability via numbering-up rather than equipment size increases

The final dihydrochloride salt formation employs a two-stage continuous crystallization process. The ciprofloxacin free base solution is first acidified with gaseous HCl in a tubular reactor, followed by anti-solvent crystallization in a segmented flow crystallizer. This approach yields particles with narrow size distribution (PDI < 0.2) and optimal morphology for downstream processing, directly addressing the inconsistent crystal forms often obtained in batch crystallizations [6].

Byproduct Minimization Strategies in Multi-Step Syntheses

Complex multi-step syntheses inevitably generate structurally similar impurities that challenge pharmaceutical purification. Targeted strategies focus on suppressing their formation at source. During piperazine incorporation, the primary byproducts arise from:

  • Over-alkylation of piperazine (forming quaternary ammonium species)
  • Hydrolysis of the carboxylic acid group
  • Solvent adducts (particularly in amide solvents)

Employing controlled reagent addition via syringe pumps while maintaining stoichiometric precision (1:1.05 molar ratio of 7-chloro intermediate to piperazine) suppresses polyalkylation. Temperature moderation below 115°C significantly reduces ester hydrolysis. Molecular sieve incorporation (3Å or 4Å) effectively scavenges water, protecting acid-sensitive intermediates [1].

Advanced oxidation processes effectively degrade recalcitrant synthesis byproducts in waste streams. Heterogeneous Fenton systems using Fe₂O₃-CoFe₂O₄ composites achieve near-complete mineralization of organic impurities through dual activation pathways:

  • Surface-bound hydroxyl radicals (≡Fe-OH⁺ → ≡Fe + •OH)
  • Lattice oxygen participation forming singlet oxygen ([1]O₂)These catalysts operate optimally at neutral pH (6.5-7.5) with minimal metal leaching (Co²⁺ < 0.1 mg/L; Fe³⁺ < 0.3 mg/L). Ozonation catalyzed by these materials achieves 98.2% byproduct destruction within 24 minutes, significantly outperforming standalone ozonation (35% removal). The process mineralizes 48.7% of organic carbon, substantially reducing biological oxygen demand in effluent streams [5] [9].

Comparative Analysis of Batch vs. Flow Reactor Configurations

A systematic evaluation of reactor technologies reveals distinct operational and economic profiles for ciprofloxacin dihydrochloride synthesis:

Table 3: Performance Comparison of Batch vs. Continuous-Flow Reactors for Ciprofloxacin Synthesis

ParameterBatch ReactorContinuous-Flow ReactorAdvantage Factor
Reaction Volume (L/kg API)15-203-54-5X reduction
Total Synthesis Time24-48 hours9 minutes (flow) + 2h workup>50X faster
Temperature ControlGradual heating/coolingInstantaneous heat transferImproved safety
Byproduct Formation8-12% impurities2-4% impurities3-4X reduction
Space-Time Yield (kg/m³·h)0.5-1.28-1510-15X increase
Scale-up MethodLarger vesselsNumbering-upLower capital risk
Solvent ConsumptionHigh (multi-step isolation)Minimal (in-line workup)40-60% reduction

Operational Efficiency: Continuous-flow systems demonstrate radical improvements in productivity. The space-time yield for flow processes reaches 8-15 kg/m³·h, dwarfing the 0.5-1.2 kg/m³·h typical of batch operations. This intensification stems from eliminating transfer steps between reactors and reducing solvent volumes by 40-60% through integrated workup operations [3] [6].

Quality Attributes: Flow processes consistently produce ciprofloxacin dihydrochloride meeting stringent pharmaceutical specifications (>99.5% purity) without recourse to resource-intensive purification. The inherent consistency arises from eliminating batch-to-batch variability in reaction progression and workup conditions. Continuous crystallization delivers particles with controlled size distribution (d₅₀ = 2.5-4.0 μm) and optimal bulk density (0.45-0.55 g/cm³) for formulation, directly addressing the variable powder characteristics observed in batch-crystallized material [6].

Economic Considerations: While microreactor capital costs exceed traditional batch equipment, the total cost reduction reaches 30-40% through lower solvent consumption, reduced purification requirements, diminished waste treatment expenses, and decreased manufacturing footprint. The operational flexibility of flow systems allows production rate modulation from grams to multi-kilogram scales without process re-optimization [3].

Properties

Product Name

Ciprofloxacin dihydrochloride

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;dihydrochloride

Molecular Formula

C17H20Cl2FN3O3

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H18FN3O3.2ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);2*1H

InChI Key

PWRKLYZVCZMDTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.